molecular formula C11H16BFO4 B1527170 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid CAS No. 1793003-67-4

3-Butoxy-2-fluoro-4-methoxyphenylboronic acid

Cat. No.: B1527170
CAS No.: 1793003-67-4
M. Wt: 242.05 g/mol
InChI Key: JHHOSSQJCLRWNZ-UHFFFAOYSA-N
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Description

3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a chemical compound with the molecular formula C11H16BFO4 . It has a molecular weight of 242.06 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16BFO4/c1-3-4-7-17-11-9 (16-2)6-5-8 (10 (11)13)12 (14)15/h5-6,14-15H,3-4,7H2,1-2H3 . This indicates the connectivity and hydrogen count of the molecule, but does not provide information on its three-dimensional structure.


Chemical Reactions Analysis

Boronic acids, including this compound, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .

Scientific Research Applications

Fluorescence Sensing and Probes

Boronic acid derivatives are instrumental in developing fluorescent probes for sensing specific metal cations and pH changes. Tanaka et al. (2001) demonstrated how 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue are applied as fluorescent probes for magnesium and zinc cations, respectively, highlighting their sensitivity to pH changes in the range of 7-8, which results in significant fluorescence enhancement under basic conditions (Tanaka et al., 2001).

Organic Synthesis and Catalysis

Boronic acids play a critical role in organic synthesis, particularly in cross-coupling reactions. For example, Dąbrowski et al. (2007) described the synthesis of various ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, showcasing the versatility of boronic acid derivatives in synthesizing complex organic molecules (Dąbrowski et al., 2007).

Biological Applications and Antifungal Activity

Boronic acid derivatives have been explored for their biological activities, including antifungal properties. Borys et al. (2019) investigated the antifungal activity of 2-Formylphenylboronic acid and its fluoro derivatives against various fungal strains, revealing the influence of fluorine substituents on antifungal potency (Borys et al., 2019).

Materials Science and Polymer Chemistry

In the field of materials science, boronic acid derivatives have been incorporated into polymer frameworks to enhance the properties of materials for specific applications. Kim et al. (2008) synthesized comb-shaped sulfonated poly(arylene ether sulfone) copolymers using a sulfonated side-chain grafting unit derived from boronic acids, demonstrating their potential as polyelectrolyte membrane materials for fuel cell applications (Kim et al., 2008).

Safety and Hazards

The safety and hazards associated with 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid are not specified in the available literature. As with all chemicals, it should be handled with care, avoiding contact with skin and eyes, and not be ingested or inhaled .

Biochemical Analysis

Biochemical Properties

3-Butoxy-2-fluoro-4-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with various enzymes and proteins, including those involved in the catalytic protodeboronation of pinacol boronic esters . The nature of these interactions often involves the formation of covalent bonds between the boronic acid group and the active sites of enzymes, leading to enzyme inhibition or activation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the levels of metabolites and the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions often involve the formation of covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can undergo degradation under certain conditions, leading to a decrease in its efficacy over time. Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme activation and enhanced metabolic activity . At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular toxicity. Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular function occurring at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis and degradation of boronic esters . This compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in the catalytic protodeboronation of pinacol boronic esters, thereby affecting the overall metabolic activity within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, thereby influencing its activity and function. Additionally, the compound’s transport and distribution can be affected by factors such as cellular uptake, efflux, and intracellular trafficking.

Subcellular Localization

The subcellular localization of this compound is a critical factor that influences its activity and function . This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can influence metabolic pathways and enzyme activity.

Properties

IUPAC Name

(3-butoxy-2-fluoro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BFO4/c1-3-4-7-17-11-9(16-2)6-5-8(10(11)13)12(14)15/h5-6,14-15H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHOSSQJCLRWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)OCCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801232327
Record name B-(3-Butoxy-2-fluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1793003-67-4
Record name B-(3-Butoxy-2-fluoro-4-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1793003-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3-Butoxy-2-fluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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